Cyclotide vibi-H
CAS No.:
Cat. No.: VC3676665
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Physical Properties
Sequence and Structural Composition
Cyclotide vibi-H consists of 31 amino acid residues with the following sequence:
GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN
The molecule possesses a cyclic backbone structure which contributes significantly to its stability. This cyclization occurs during post-translational modification of precursor proteins, with an asparaginyl endoproteinase enzyme hypothesized to catalyze both the cleavage and cyclization processes. Additionally, a protein-disulfide isomerase is believed to facilitate the oxidative folding necessary for proper disulfide bond arrangement.
Structural Features
The defining structural characteristic of cyclotide vibi-H is its cyclic cystine knot (CCK) motif, which consists of:
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A head-to-tail macrocyclic backbone
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Three disulfide bonds arranged in a knotted structure
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Specific disulfide connectivity between Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28
This unique arrangement creates a structure where two disulfide bonds and their connecting backbone segments form an embedded ring that is penetrated by the third disulfide bond . This complex structural feature is largely responsible for the remarkable stability of cyclotide vibi-H against various degradation mechanisms.
Physicochemical Properties
Cyclotide vibi-H possesses specific physicochemical properties that influence its biological activities and potential applications, as summarized in Table 1.
Table 1: Physicochemical Properties of Cyclotide vibi-H
| Property | Value |
|---|---|
| Molecular Formula | C₁₄₂H₂₃₅N₃₅O₄₂S₆ |
| Molecular Mass | 3297 Da |
| Isoelectric Point (pI) | 8.32 |
| Net Charge | +2 |
| Basic Residues | 3 |
| Acidic Residues | 1 |
| Hydrophobic Residues | 9 |
| Boman Index | 2.37 |
| Hydrophobicity | 0.668 |
| Absent Amino Acids | DFHMQRW |
| Most Common Amino Acid | C (Cysteine) |
The positive net charge and balanced hydrophobicity of cyclotide vibi-H are particularly relevant to its interaction with cellular membranes, which underlies many of its biological activities.
Source and Isolation
Cyclotide vibi-H is produced by Viola biflora, commonly known as the alpine violet or yellow wood violet . This plant species has been identified as a particularly rich source of cyclotides, with researchers identifying at least 11 distinct cyclotides (designated vibi A-K) through a combination of protein isolation and cDNA library screening .
The isolation of cyclotide vibi-H and other cyclotides from V. biflora typically involves extraction from plant material followed by purification techniques such as high-performance liquid chromatography (HPLC) . The identification and characterization of these compounds often employ mass spectrometry (MS/MS) techniques for sequence determination and structural analysis .
Biological Activities
Anticancer Activity
Cyclotide vibi-H demonstrates significant cytotoxic activity against cancer cells, positioning it as a compound of interest for potential anticancer applications. In cytotoxicity studies using human lymphoma cell line U-937 GTB, cyclotide vibi-H exhibited an IC₅₀ value of 1.6 μM . This places it among the more potent members of the bracelet cyclotide subfamily, with its cytotoxic activity being comparable to other notable cyclotides such as cycloviolacin O2 .
The cytotoxic potency of various cyclotides from V. biflora has been evaluated using fluorometric microculture cytotoxicity assays. Table 2 summarizes the comparative cytotoxic activity of cyclotide vibi-H alongside other cyclotides from the same plant.
Table 2: Comparative Cytotoxic Activity of Cyclotides from Viola biflora
| Cyclotide | Classification | Cytotoxic Activity (IC₅₀) | Target Cell Line |
|---|---|---|---|
| vibi-H | Bracelet | 1.6 μM | Human lymphoma U-937 GTB |
| vibi-E | Bracelet | 0.96-5.0 μM | Human lymphoma cell line |
| vibi-G | Bracelet | 0.96-5.0 μM | Human lymphoma cell line |
| vibi-D | Möbius | Not cytotoxic at 30 μM | Human lymphoma cell line |
This data highlights the structure-activity relationship among cyclotides, with the bracelet cyclotides (including vibi-H) generally demonstrating higher cytotoxic potency compared to Möbius cyclotides such as vibi-D.
Antimicrobial Activity
In addition to its anticancer properties, cyclotide vibi-H has demonstrated antimicrobial activity . While specific data on the antimicrobial spectrum and potency of cyclotide vibi-H is limited in the available literature, this activity aligns with the broader antimicrobial properties observed across the cyclotide family. The antimicrobial effects of cyclotides are generally attributed to their membrane-disruptive properties, which can compromise the integrity of microbial cell membranes .
Mechanism of Action
The biological activities of cyclotide vibi-H, particularly its cytotoxic effects, are primarily attributed to its interactions with cellular membranes . Studies on cyclotides, including vibi-H, have revealed several key aspects of their mechanism of action:
Membrane Interaction and Disruption
Cyclotide vibi-H and similar cyclotides interact with cellular membranes through a combination of hydrophobic and electrostatic interactions. The positive net charge of vibi-H (+2) facilitates its initial interaction with the negatively charged components of cell membranes . Subsequently, the hydrophobic regions of the molecule can embed within the lipid bilayer, leading to membrane disruption .
Research on similar cyclotides has demonstrated that they preferentially interact with membranes containing phospholipids with phosphatidylethanolamine headgroups . This selective interaction may partially explain the differential effects of cyclotides on various cell types.
Cellular Effects
Upon interaction with cell membranes, cyclotide vibi-H and related cyclotides induce significant cellular effects:
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Membrane permeabilization, leading to compromised membrane integrity
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Rapid membrane blebbing, indicative of severe membrane disruption
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Cellular necrosis rather than programmed cell death (apoptosis)
These effects collectively lead to the cytotoxic activity observed in both cancer cells and other cell types. The membrane-disruptive mechanism explains both the anticancer and antimicrobial properties of cyclotide vibi-H, as it targets a fundamental cellular structure common to both eukaryotic and prokaryotic cells.
Comparison with Other Cyclotides
Cyclotide vibi-H belongs to the bracelet subfamily of cyclotides, which generally exhibits higher cytotoxic potency compared to the Möbius subfamily . Within the cyclotide family, vibi-H shares structural similarities with other cyclotides but possesses a unique sequence that contributes to its specific biological profile.
Table 3: Comparison of Cyclotide vibi-H with Selected Cyclotides
| Cyclotide | Source | Subfamily | Notable Biological Activities | Special Features |
|---|---|---|---|---|
| vibi-H | Viola biflora | Bracelet | Cytotoxic (IC₅₀ 1.6 μM), Antimicrobial | 31 amino acids, Net charge +2 |
| cycloviolacin O2 | Various | Bracelet | Highly cytotoxic, one of the most potent known cyclotides | Used as a benchmark for cytotoxicity |
| hyen D | Hybanthus enneaspermus | - | Cytotoxic activity comparable to cycloviolacin O2 | Most abundant cyclotide in H. enneaspermus |
| kalata B1 | Oldenlandia affinis | Möbius | Less cytotoxic than bracelet cyclotides | Prototypical cyclotide with known toxicity |
This comparison highlights the diversity within the cyclotide family and positions vibi-H as a significant member with potent biological activities.
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